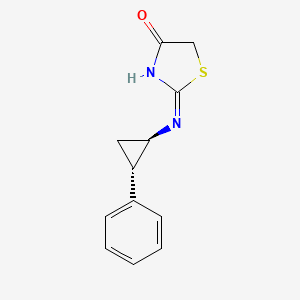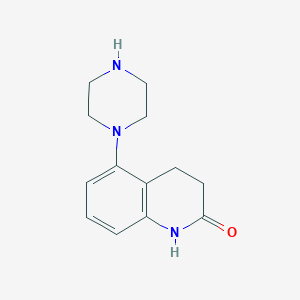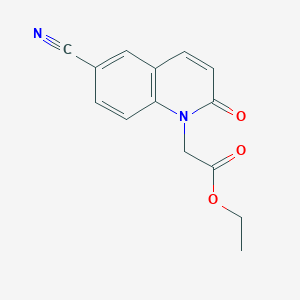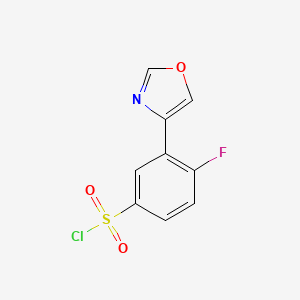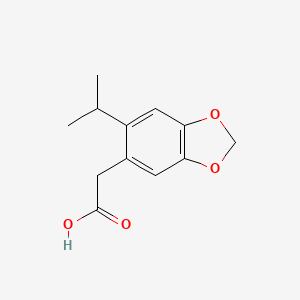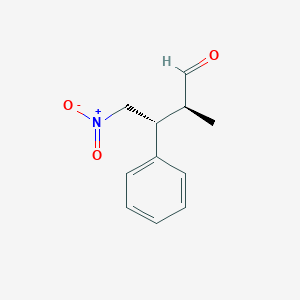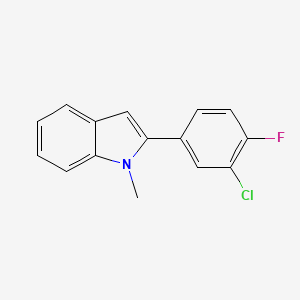
2-(3-Chloro-4-fluorophenyl)-1-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-fluorophenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of an indole core substituted with a 3-chloro-4-fluoro-phenyl group at the 2-position and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and indole.
Acetylation: 3-chloro-4-fluoroaniline is acetylated using acetic anhydride to form N-acetyl-3-chloro-4-fluoroaniline.
Nitration: The acetylated product is then nitrated using nitric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting amine undergoes cyclization with indole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert functional groups into simpler forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
2-(3-Chloro-4-fluorophenyl)-1-methylindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.
2-bromo-4-chlorobenzaldehyde: Another halogenated aromatic compound with similar reactivity.
1-(acyl/aroyl)-3-(substituted)thioureas: Compounds with similar structural features and reactivity.
Uniqueness
2-(3-Chloro-4-fluorophenyl)-1-methylindole is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C15H11ClFN |
|---|---|
Poids moléculaire |
259.70 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H11ClFN/c1-18-14-5-3-2-4-10(14)9-15(18)11-6-7-13(17)12(16)8-11/h2-9H,1H3 |
Clé InChI |
RUILXKBNUJJLFR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-[(methylsulfonyl)oxy]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8329954.png)
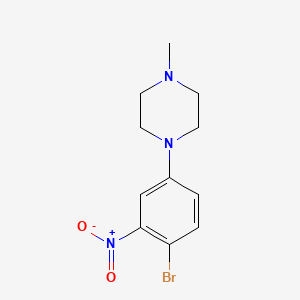
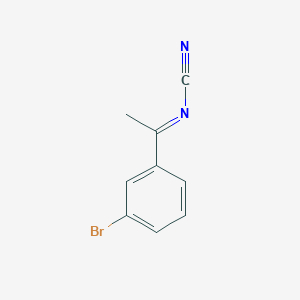
![1-(4-Bromo-2-fluoro-phenyl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B8329981.png)
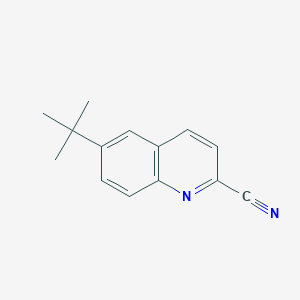
![6-[(4-methylphenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B8329997.png)

